2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one 2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820534
InChI: InChI=1S/C12H10BrN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)
SMILES:
Molecular Formula: C12H10BrN3O
Molecular Weight: 292.13 g/mol

2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC15820534

Molecular Formula: C12H10BrN3O

Molecular Weight: 292.13 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one -

Specification

Molecular Formula C12H10BrN3O
Molecular Weight 292.13 g/mol
IUPAC Name 2-(4-bromophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C12H10BrN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)
Standard InChI Key VOTXWIKJVILZBV-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one reflects its bicyclic architecture, comprising a pyrazolo[1,5-a]pyrazin-4-one scaffold substituted at the 2-position with a 4-bromophenyl group . Its molecular formula is C₁₂H₁₀BrN₃O, with a molecular weight of 292.14 g/mol . The CAS registry number 1550696-25-7 uniquely identifies this compound in chemical databases .

Structural Elucidation and Stereoelectronic Properties

The molecule’s planar pyrazinone ring fused with a pyrazole moiety creates a conjugated π-system, as evidenced by its SMILES notation O=C1C2=CC(C3=CC=C(Br)C=C3)=NN2CCN1 . The 4-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, influencing intermolecular interactions. Comparative analysis with analogs like 2-(3-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1554286-01-9) highlights how halogen positioning affects dipole moments and crystalline packing .

Table 1: Comparative Molecular Properties of Pyrazolo-Pyrazinone Derivatives

Property2-(4-Bromophenyl) Derivative2-(3-Fluorophenyl) Derivative
Molecular FormulaC₁₂H₁₀BrN₃OC₁₂H₁₀FN₃O
Molecular Weight (g/mol)292.14231.23
Halogen SubstituentPara-bromoMeta-fluoro
SMILESO=C1C2=CC(C3=CC=C(Br)C=C3)=NN2CCN1O=C1C2=CC(C3=CC=CC(F)=C3)=NN2CCN1
LogP (Predicted)2.82.1

Synthetic Methodologies and Optimization

Key Synthetic Routes

Commercial suppliers typically synthesize this compound via cyclocondensation reactions. A plausible pathway involves:

  • Formation of Pyrazolo Core: Reacting 4-bromophenylhydrazine with β-keto esters to generate pyrazole intermediates.

  • Ring Expansion: Treating the intermediate with ethylenediamine derivatives under acidic conditions to form the pyrazinone ring .

Process Challenges and Purification

Batch purity varies between >95% to >98%, necessitating chromatographic purification (e.g., silica gel or preparative HPLC) . The bromine atom’s susceptibility to nucleophilic displacement requires inert atmospheres during synthesis, as indicated by precautionary code P231 ("Handle under inert gas") .

QuantityPrice (USD)Availability
0.1 g138≥10 units
0.5 g271≥10 units
10 g1,2004 units

Future Research Directions

Structure-Activity Relationship Studies

Systematic substitution of the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., CF₃, OCH₃) could optimize pharmacokinetic profiles. Molecular docking studies against the TPO receptor (PDB ID: 6NBF) may elucidate binding motifs .

Formulation Development

The compound’s poor aqueous solubility (<5 µg/mL, extrapolated from analogs ) poses formulation challenges. Nanoemulsion or cyclodextrin complexation strategies could enhance bioavailability for in vivo studies.

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